6-Demethyl 6-O-Benzyl Papaverine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

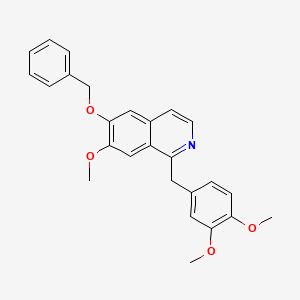

6-Demethyl 6-O-Benzyl Papaverine is a biochemical used for proteomics research . It has the molecular formula C26H25NO4 and a molecular weight of 415.48 .

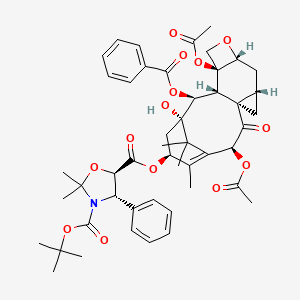

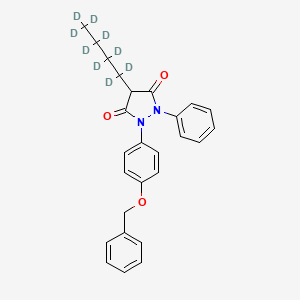

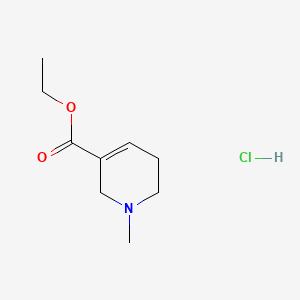

Molecular Structure Analysis

The molecular structure of 6-Demethyl 6-O-Benzyl Papaverine consists of 26 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

6-Demethyl 6-O-Benzyl Papaverine has a molecular weight of 415.48 . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.Scientific Research Applications

Development of Detection Methods

A study conducted by Yan et al. (2005) highlighted the development of an indirect competitive enzyme-linked immunosorbent assay (ELISA) for the determination of papaverine. This method utilized a specific conjugate of mono-demethylated papaverine-O-carboxylmethyl ether (MDMPAP-O-CME) and bovine serum albumin (BSA), leading to a sensitive immunochemical method with high affinity to papaverine. This technique offers a novel approach for the quantitative analysis of papaverine and its derivatives in various samples, providing a foundation for further research into compounds like 6-Demethyl 6-O-Benzyl Papaverine.

Biotransformation and Metabolic Studies

Eliwa et al. (2020) focused on the metabolism of papaverine, leading to the isolation of new metabolites, including derivatives closely related to 6-Demethyl 6-O-Benzyl Papaverine, through the action of various fungi Eliwa et al., 2020. These findings open avenues for understanding the enzymatic processes involved in the biotransformation of papaverine and related compounds, which could be crucial for developing synthetic pathways for their production or modification.

Enzymatic Synthesis and Modification

Research by Shen et al. (2018) introduced a whole-cell biocatalytic system for the preparative synthesis of 6-O-demethyl-papaverine, demonstrating the potential for enzymatic modification of papaverine and its derivatives. This system utilized CYP105D1 for the regio-selective demethylation of papaverine at C-6, highlighting the feasibility of employing biocatalysis for the targeted modification of complex alkaloids.

Safety And Hazards

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-phenylmethoxyisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-28-23-10-9-19(14-24(23)29-2)13-22-21-16-25(30-3)26(15-20(21)11-12-27-22)31-17-18-7-5-4-6-8-18/h4-12,14-16H,13,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWVGHNWGXLEGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747463 |

Source

|

| Record name | 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Demethyl 6-O-Benzyl Papaverine | |

CAS RN |

18813-62-2 |

Source

|

| Record name | 6-(Benzyloxy)-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)

![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)